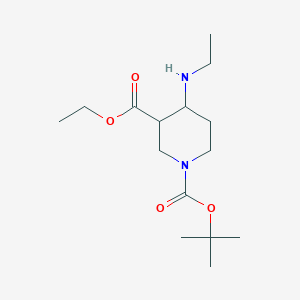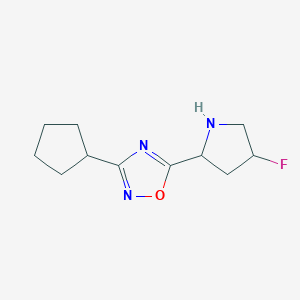
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H16FN3O and its molecular weight is 225.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Pharmacokinetic Properties
Oxadiazole derivatives, including structures similar to 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds interact with biomacromolecules through hydrogen bonding, enhancing their pharmacological activity. Oxadiazole rings have been identified as biologically active units in various compounds, demonstrating a wide range of activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. This makes them a valuable entity in the fields of organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Therapeutic Applications
The 1,3,4-oxadiazole ring, similar in structure to the molecule , has been incorporated into compounds with significant therapeutic potential. These derivatives exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, offering a wide range of therapeutic applications (Verma et al., 2019).
Synthetic Routes and Applications
Synthetic methodologies for oxadiazole derivatives, such as 1,3,4-oxadiazoles, are crucial for developing novel compounds with potential chemosensor applications. These methods enable the creation of fluorescent frameworks used in the detection of metal ions. The photoluminescent quantum yield, thermal and chemical stability, and coordination sites of these molecules underscore their significance in material science and analytical chemistry, highlighting their versatility beyond pharmacological applications (Sharma et al., 2022).
Role in Drug Development
Oxadiazole compounds, including those with the 1,3,4-oxadiazole ring, play a pivotal role in new drug development. Their incorporation into drug-like molecules showcases the diverse pharmacological properties attributed to this core structure. These compounds are explored for their potential in treating various ailments, further emphasizing the oxadiazole ring's importance in synthetic medicinal chemistry and the development of new therapeutic agents (Rana et al., 2020).
Propiedades
IUPAC Name |
3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDTWGJVZPFTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



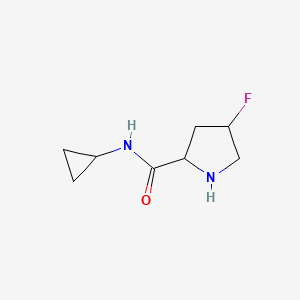
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
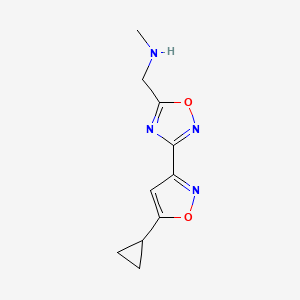
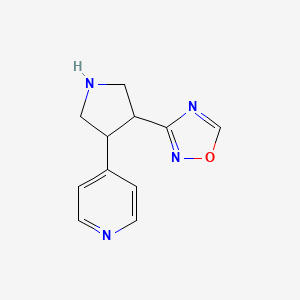
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
